REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[N+](=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N-]>>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Name
|
|
Quantity
|
9.72 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Name
|
Cu(acetylacetonate)2
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cu(acac)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask is placed
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
STIRRING
|
Details
|
stirred for a further 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |